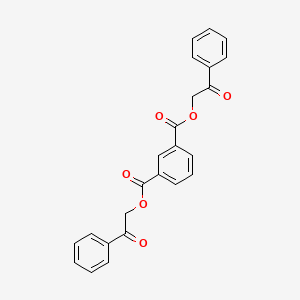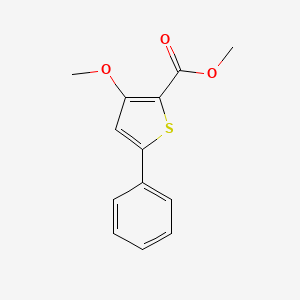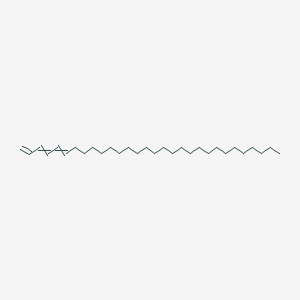
Triaconta-1,3,5-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triaconta-1,3,5-triene is an organic compound with the molecular formula C30H56 It is a triene, meaning it contains three double bonds within its carbon chain This compound is part of the larger family of polyenes, which are characterized by multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Triaconta-1,3,5-triene can be achieved through several methods. One common approach involves the use of alkenylboronic acids in a palladium-catalyzed aerobic coupling reaction with cyclobutene. This method is highly regio- and stereoselective, allowing for the efficient production of 1,3,5-trienes .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes typically utilize readily available starting materials and catalysts to ensure high yield and purity. The exact methods can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions: Triaconta-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alkanes or other reduced products.
Substitution: This reaction involves the replacement of one functional group with another, which can occur under various conditions depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NaOH).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce alkanes.
Scientific Research Applications
Triaconta-1,3,5-triene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its conjugated double bonds make it a valuable intermediate in various organic reactions.
Biology: Research on polyenes like this compound can provide insights into the behavior of biological molecules with similar structures, such as carotenoids.
Industry: It can be used in the production of polymers and other materials with unique properties due to its conjugated double bonds.
Mechanism of Action
The mechanism of action of Triaconta-1,3,5-triene involves its ability to participate in various chemical reactions due to its conjugated double bonds. These bonds allow for electron delocalization, which can stabilize reaction intermediates and facilitate various transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Hexa-1,3,5-triene: Another triene with a shorter carbon chain, often used in similar chemical reactions.
Cyclohepta-1,3,5-triene: A cyclic triene with unique reactivity due to its ring structure.
1,3,5-Triazines: Compounds with a similar triene structure but containing nitrogen atoms, used in various applications including UV absorbers.
Uniqueness: Triaconta-1,3,5-triene is unique due to its long carbon chain and multiple conjugated double bonds
Properties
CAS No. |
113814-28-1 |
|---|---|
Molecular Formula |
C30H56 |
Molecular Weight |
416.8 g/mol |
IUPAC Name |
triaconta-1,3,5-triene |
InChI |
InChI=1S/C30H56/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-30H2,2H3 |
InChI Key |
XQBTUIXXRLLZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC=CC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


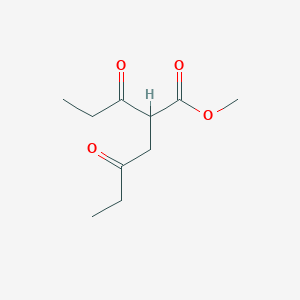
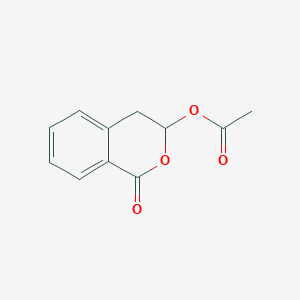
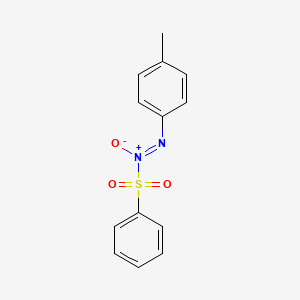
![Acetic acid;[(4-fluorophenyl)-dimethylsilyl]methanol](/img/structure/B14302158.png)
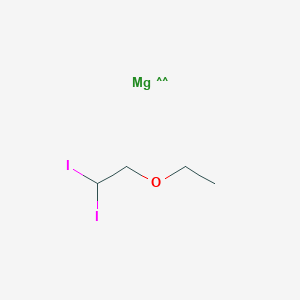
![4,5-Dihydroxy-1-{[2-(2-hydroxyethoxy)ethoxy]methyl}imidazolidin-2-one](/img/structure/B14302168.png)

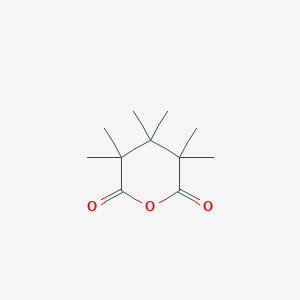
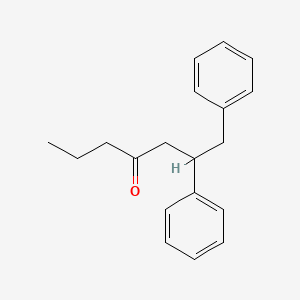
![N-[(2-Ethenyl-4,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14302194.png)

